molecular formula C20H41N5O7 B013991 gentamicin C2a CAS No. 59751-72-3

gentamicin C2a

Cat. No. B013991
CAS RN: 59751-72-3
M. Wt: 463.6 g/mol
InChI Key: XUFIWSHGXVLULG-BSBKYKEKSA-N
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Description

Synthesis Analysis

The synthesis of gentamicin C2a involves microbial biosynthesis pathways that have been optimized over decades. Strain improvement techniques such as UV and chemical mutagenesis have been employed to enhance the production efficiency of Micromonospora strains. The biosynthesis of gentamicin C2a is influenced by various nutritional and environmental parameters, and its production is a subject of ongoing research aiming to increase yield and efficiency through biotechnological advancements (Kumar, Himabindu, & Jetty, 2008).

Scientific Research Applications

  • Broad-spectrum Antibiotic : Gentamicin is widely used as a broad-spectrum antibiotic, particularly effective in combination chemotherapy and in the treatment of osteomyelitis and for gene therapy applications (Kumar, Himabindu, & Jetty, 2008).

  • Treatment of Gram-negative Bacterial Infections : Gentamicin C2a is specifically used for treating infections caused by Gram-negative bacteria, highlighting its importance in combating these types of infections (Li et al., 2021).

  • Potential Treatment for Ménière's Disease : Studies on different gentamicin compounds, including Gentamicin C2, have explored their effects on the inner ear, indicating potential utility in treating Ménière's disease (Kobayashi, Umemura, Sone, & Nakashima, 2003).

  • Antibacterial Activity : The Gentamicin C complex, including C2a, is used in treating severe Gram-negative bacterial infections due to its potent antibacterial properties (Guo et al., 2014).

  • Biosynthesis Study : Understanding the biosynthesis of gentamicin C2 and C2a is crucial for comprehending the broader biosynthesis of gentamicin and its epimers, which are widely used in clinical settings (Gu et al., 2015).

  • Pharmacokinetics in Neonates : Research on the pharmacokinetics of gentamicin components, including C2a, in neonates indicates their distinct profiles and low nephrotoxicity, important for pediatric medicine (Soeorg et al., 2022).

  • Bioremediation of Antibiotic Pollution : Gentamicin C2a, along with other components, can be degraded by bacterial consortia, suggesting potential applications in bioremediation of antibiotic pollution (Liu et al., 2017).

  • Ototoxicity Studies : Different gentamicin C-subtypes display varying degrees of ototoxicity, with research indicating that gentamicin C2 is among the most ototoxic. This is crucial for understanding the side effects of these antibiotics (O'Sullivan et al., 2020).

Safety And Hazards

Gentamicin C2a may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to avoid breathing mist or vapors, and protective gloves should be worn when handling this substance .

Future Directions

While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-BSBKYKEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208485
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gentamicin C2a

CAS RN

59751-72-3
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
S Jana, P Rajasekaran, K Haldimann… - ACS Infectious …, 2023 - ACS Publications
… 21 was deprotected by exposure to trifluoroacetic acid followed by hydrogenolysis and eventual removal of the oxazolidinone with aqueous barium hydroxide to give gentamicin C2a 4 …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Y Gu, X Ni, J Ren, H Gao, D Wang, H Xia - ChemBioChem, 2015 - Wiley Online Library
… of gentamicin C2 and its epimer gentamicin C2a. … , and epimers gentamicin C2 and gentamicin C2a. At present there … amine, a precursor of gentamicin C2a, was synthesized from G418 …
Z Wei, X Shi, R Lian, W Wang, W Hong, S Guo - Antibiotics, 2019 - mdpi.com
Gentamicin C1a is an important precursor to the synthesis of etimicin, a potent antibiotic. Wild type Micromonospora purpurea Gb1008 produces gentamicin C1a, besides four other …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
J Guo, F Huang, C Huang, X Duan, X Jian, F Leeper… - Chemistry & biology, 2014 - cell.com
… C biosynthesis, we investigated their possible involvement in the generation of gentamicin C2a, which like G418 and gentamicins C2 and C1 is methylated at the C-60 position but …
Number of citations: 53 www.cell.com
H Brozmanova, R Urinovska, K Safarcik, F Vsiansky… - Clinica Chimica …, 2021 - Elsevier
… gentamicin material was equivalent to 655 µg of gentamicin composed of four congeners C1, C1a and C2a + C2 in the ratio of 27%, 25% and 48% respectively, where gentamicin C2a …
E Kaale, Y Long, HA Fonge, C Govaerts… - …, 2005 - Wiley Online Library
We describe the development of a capillary electrophoresis method for the determination of gentamicin C 1 , C 1a , C 2a , and C 2 components in human serum. Using a weak cation‐…
ZP Bulman, R Cirz, D Hildebrandt, T Kane… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… We also found that gentamicin C2a was significantly less cytotoxic and nephrotoxic than gentamicin C2. Toxicity differences observed between the gentamicin congeners coupled with …
Number of citations: 9 journals.asm.org
A Reva - 2019 - repository.cam.ac.uk
… Further reaction in the additional presence of recombinant enzyme GenB4 generated gentamicin C2a, and the presence of recombinant enzyme GenB2 processed this in part to …
Number of citations: 1 www.repository.cam.ac.uk
R Deubner, C Schollmayer, F Wienen… - Magnetic Resonance …, 2003 - Wiley Online Library
… Since it was impossible to separate gentamicin C2a (4) and C2 (3) with the chromatographic techniques applied, the assignment of these two components had to be performed in the …
F Xu, X Zhang, L Liu, X Ke, J Wu, Y Guo, X Tian… - Bioprocess and …, 2022 - Springer
… Subsequently, Pi-JI-20B undergoes 3',4'-dehydroxylation to produce verdamicin, and is modified by the PLP-dependent transaminases GenB3 and GenB4 to produce gentamicin C2a […

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